molecular formula C6H14N2 B15225679 Rel-(3R,5R)-5-methylpiperidin-3-amine

Rel-(3R,5R)-5-methylpiperidin-3-amine

Cat. No.: B15225679
M. Wt: 114.19 g/mol
InChI Key: PQOHPULQDOKUOG-PHDIDXHHSA-N
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Description

Rel-(3R,5R)-5-methylpiperidin-3-amine is a chiral piperidine derivative characterized by its stereochemistry at positions 3 and 5 of the piperidine ring. This compound serves as a critical intermediate in pharmaceutical synthesis, particularly for drugs requiring rigid stereochemical control. Its structure features a methyl group at position 5 and an amine group at position 3, with both substituents in the (R) configuration. The compound’s stereochemical precision makes it valuable for drug development, as exemplified by related intermediates like (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine, a precursor to Tofacitinib citrate .

Properties

Molecular Formula

C6H14N2

Molecular Weight

114.19 g/mol

IUPAC Name

(3R,5R)-5-methylpiperidin-3-amine

InChI

InChI=1S/C6H14N2/c1-5-2-6(7)4-8-3-5/h5-6,8H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

PQOHPULQDOKUOG-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1C[C@H](CNC1)N

Canonical SMILES

CC1CC(CNC1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3R,5R)-5-methylpiperidin-3-amine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a substituted pyridine or piperidine derivative, using a chiral catalyst. The reaction conditions often include hydrogen gas, a solvent like ethanol or methanol, and a chiral ligand to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale asymmetric synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of high-pressure hydrogenation reactors, continuous flow systems, and advanced purification techniques such as chromatography to isolate the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

Rel-(3R,5R)-5-methylpiperidin-3-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

Rel-(3R,5R)-5-methylpiperidin-3-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Rel-(3R,5R)-5-methylpiperidin-3-amine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary, but typically include interactions with proteins that influence cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Stereoisomers: (3S,5R)-5-Methylpiperidin-3-amine

The (3S,5R) stereoisomer shares the same molecular formula (C₆H₁₄N₂) and weight (114.19 g/mol) as the (3R,5R) isomer but differs in configuration at position 3. This stereochemical divergence can significantly alter pharmacological properties, such as binding affinity to target receptors or metabolic stability. For instance, in drug candidates, such differences often lead to variations in efficacy or toxicity profiles .

Positional and Functional Group Isomers

  • (3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine This compound (C₁₄H₂₂N₂, MW 218.34 g/mol) features a benzyl group at position 1 and a methyl group at position 4, compared to the simpler methyl substitution in Rel-(3R,5R)-5-methylpiperidin-3-amine. This compound is a key intermediate in synthesizing Tofacitinib citrate, a Janus kinase inhibitor .
  • (R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride
    A bicyclic derivative (C₁₄H₂₁Cl₂N₂, MW 294.24 g/mol) with a fused pyrrolidine-pyridine system, this compound demonstrates how structural complexity (e.g., spiro or bicyclic frameworks) can enhance receptor selectivity. Its synthesis involves LAH reduction and debenzylation, similar to methods used for simpler piperidines .

Pharmacological Relevance
  • Substituents like benzyl groups (e.g., in (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)methylamine) improve pharmacokinetic properties but may introduce metabolic liabilities.

Data Table: Structural and Functional Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Features/Applications
This compound Not provided C₆H₁₄N₂ ~114.19 Chiral intermediate for pharmaceuticals
(3S,5R)-5-Methylpiperidin-3-amine 1820575-16-3 C₆H₁₄N₂ 114.19 Stereoisomer with altered activity
(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)methylamine Not provided C₁₄H₂₂N₂ 218.34 Tofacitinib intermediate
(R,R)-6-Benzyl-octahydro-pyrrolo[3,4-b]pyridine dihydrochloride Not provided C₁₄H₂₁Cl₂N₂ 294.24 Bicyclic structure for enhanced selectivity

Research Findings and Implications

  • Stereochemical Impact : The (3R,5R) configuration in this compound optimizes interactions with chiral binding pockets in enzymes or receptors, as seen in analogous intermediates for kinase inhibitors .
  • Synthetic Flexibility : Methods like LAH reduction () and diastereodivergent catalysis () enable scalable production of stereopure piperidines, critical for industrial applications .
  • Structural Modifications : Adding substituents (e.g., benzyl, spiro groups) alters solubility, stability, and bioavailability, guiding lead optimization in drug discovery .

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